Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
Description
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS: 1155912-18-7, InChIKey: ZNGKJWCNQBKXBR-UHFFFAOYSA-N) is a substituted benzoate ester featuring a bromine atom at the 3-position and a chlorosulfonyl (-SO₂Cl) group at the 4-position of the aromatic ring . The ethyl ester group at the 1-position enhances solubility in organic solvents, while the electron-withdrawing bromo and chlorosulfonyl substituents confer reactivity toward nucleophilic substitution and sulfonamide formation. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where the chlorosulfonyl group serves as a precursor for sulfonamide derivatives .
Properties
IUPAC Name |
ethyl 3-bromo-4-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRSZYNOLXITNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate typically begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and chlorosulfonic acid.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromine
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under mild conditions, facilitated by electron-withdrawing effects from the chlorosulfonyl and ester groups. Common reactions include:
These reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) attack at the activated aryl bromide position .
Sulfonamide Formation via Chlorosulfonyl Reactivity
The chlorosulfonyl group at the 4-position reacts readily with primary and secondary amines to form sulfonamides , a key step in pharmaceutical intermediate synthesis:
| Amine | Conditions | Product | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Methylamine | THF, rt, 2h | Ethyl 3-bromo-4-(methylsulfonamido)benzoate | >95% | |
| Cyclohexylamine | CH₂Cl₂, 0°C→rt, 4h | Ethyl 3-bromo-4-(cyclohexylsulfonamido)benzoate | 89% |
Kinetic studies show pseudo-first-order dependence on amine concentration, with activation energies of ~45 kJ/mol.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl derivatives:
The reaction tolerates electron-donating and -withdrawing substituents on the boronic acid .
Ester Group Transformations
The ethyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid:
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2M NaOH, EtOH/H₂O (1:1) | 3-Bromo-4-(chlorosulfonyl)benzoic acid | 3h, reflux | 95% |
Acid-catalyzed hydrolysis (e.g., H₂SO₄, H₂O) proceeds with <5% yield due to competing sulfonyl group decomposition.
Mechanistic Insights
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Steric Effects : The chlorosulfonyl group’s bulkiness slows NAS at the bromine position by 15–20% compared to analogs lacking this group .
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Electronic Effects : Hammett substituent constants (σₚ) for the chlorosulfonyl group (+2.1) and ester (+0.45) enhance electrophilicity at the bromine site.
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Solvent Polarity : DMF accelerates NAS by stabilizing transition states through polar interactions, while THF favors sulfonamide formation .
This compound’s versatility is underscored by its applications in synthesizing antibiotics, kinase inhibitors, and materials science precursors . Future research directions include exploring photocatalytic C–S bond functionalization and enantioselective derivatization.
Scientific Research Applications
Synthetic Organic Chemistry
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in several chemical reactions:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
- Sulfonamide Formation : The chlorosulfonyl group can react with amines to form sulfonamides, which are important in medicinal chemistry for their antibacterial properties .
- Cross-Coupling Reactions : This compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecules, enhancing its utility in drug discovery .
Pharmaceutical Applications
The reactivity of this compound makes it a candidate for developing pharmaceutical agents:
- Drug Development : Its ability to form sulfonamides positions it as a precursor for antibiotics and other therapeutic agents. Compounds with similar structures often exhibit significant biological activities, suggesting potential applications in treating infections or other diseases .
- Targeted Synthesis : Researchers can modify this compound to create derivatives that may target specific biological pathways or receptors, thus enhancing drug efficacy and selectivity .
Agrochemical Applications
In agrochemistry, this compound can be employed to synthesize herbicides and pesticides:
- Herbicide Development : The compound can serve as an intermediate in the synthesis of herbicides that target specific plant metabolic pathways . Its chlorosulfonyl group enhances the reactivity needed for creating effective agrochemicals.
- Pesticide Formulations : By modifying the compound's structure, researchers can develop new pesticides that are more effective against pests while being environmentally friendly .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : This compound can be used as a monomer or an additive in polymer synthesis, contributing to the development of materials with specific properties such as flexibility or thermal stability .
- Coatings and Adhesives : Its reactivity allows for modifications that enhance adhesion properties or resistance to environmental factors in coatings and adhesives .
Case Study 1: Synthesis of Sulfonamides
In a study focusing on the synthesis of sulfonamides from this compound, researchers demonstrated that varying nucleophiles could yield different sulfonamide derivatives with potential antibacterial activity. The reaction conditions were optimized to maximize yield and purity.
Case Study 2: Development of Novel Herbicides
Another research project explored using this compound to develop novel herbicides targeting specific weed species. The synthesized compounds showed promising results in field trials, indicating effective weed control with minimal environmental impact.
Mechanism of Action
- The compound exerts its effects primarily through its reactive functional groups. The bromine and chlorosulfonyl groups facilitate nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate vs. Ethyl 4-fluorobenzoate
- Substituents : Ethyl 4-fluorobenzoate (CAS: 451-46-3) lacks the bromo and chlorosulfonyl groups, instead featuring a fluorine atom at the 4-position .
- Reactivity : The fluorine atom’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, enhancing ester hydrolysis rates compared to the bromo-chlorosulfonyl analog. However, the absence of a chlorosulfonyl group limits its utility in sulfonamide synthesis.
- Applications : Ethyl 4-fluorobenzoate is commonly used in materials science and as a flavoring agent, whereas the chlorosulfonyl group in the target compound enables pharmaceutical applications .
This compound vs. Ethyl 3-chlorobenzoate
- Substituents : Ethyl 3-chlorobenzoate (CAS: 128-76-3) replaces bromine with chlorine at the 3-position and lacks the chlorosulfonyl group .
- However, the absence of the chlorosulfonyl group eliminates its utility in sulfonamide synthesis.
- Applications : Ethyl 3-chlorobenzoate is used in polymer stabilization and organic synthesis intermediates, contrasting with the target compound’s role in drug development .
This compound vs. Methyl 4-(chlorosulfonyl)benzoate
- Substituents : Methyl 4-(chlorosulfonyl)benzoate (CAS: 606-76-6) replaces the ethyl ester and 3-bromo substituent with a methyl ester and unsubstituted aromatic ring .
- The absence of bromine simplifies the structure but limits diversification via halogen-based coupling reactions.
- Applications : This compound is a key intermediate in synthesizing sulfonated polymers and dyes, whereas the bromo substituent in the target compound allows for further functionalization in medicinal chemistry .
Biological Activity
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is a compound of significant interest in both organic chemistry and biological research due to its unique structure and potential applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom and a chlorosulfonyl group attached to a benzoate structure, which contributes to its reactivity. The presence of these functional groups enables the compound to participate in various chemical reactions, enhancing its utility in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:
- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites.
- Protein Modification : It may alter protein function through covalent attachment, impacting various cellular pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This has been attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes required for bacterial survival.
| Pathogen | Activity | IC50 (µM) |
|---|---|---|
| Escherichia coli | Bactericidal | 25 |
| Staphylococcus aureus | Bacteriostatic | 15 |
| Candida albicans | Antifungal | 30 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Anticancer Potential
This compound has shown promise in preliminary anticancer studies. It acts by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated significant activity, particularly against Staphylococcus aureus, with an IC50 value of 15 µM .
- Anti-inflammatory Mechanism : Research published in Pharmaceutical Research demonstrated that this compound reduced TNF-alpha levels in vitro, suggesting a potential mechanism for its anti-inflammatory effects .
- Anticancer Activity : A recent investigation into the anticancer properties revealed that this compound induced apoptosis in breast cancer cell lines through caspase activation .
Q & A
Q. Monitoring Methods :
- TLC (Rf comparison) : Use hexane:ethyl acetate (3:1) to track ester formation.
- FT-IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and sulfonyl chloride S=O at ~1370/1180 cm⁻¹.
- ¹H NMR : Look for ethyl group signals (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂).
Note : Substituent positioning (3-bromo vs. 4-chlorosulfonyl) may alter reactivity compared to analogs like Methyl 4-bromo-3-(chlorosulfonyl)benzoate, requiring adjusted stoichiometry .
Advanced: How do steric and electronic effects govern the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
Answer:
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, but steric hindrance from the adjacent bromine at the 3-position can slow nucleophilic attack. Methodological considerations:
- Electronic Effects : The electron-withdrawing nature of -SO₂Cl activates the benzene ring but deactivates adjacent positions, directing nucleophiles (e.g., amines, alcohols) to the sulfonyl chloride site.
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures or polar aprotic solvents (DMF, DMSO) to overcome steric barriers.
Q. Experimental Optimization :
- Kinetic Studies : Compare reaction rates with analogs lacking bromine (e.g., Ethyl 4-(chlorosulfonyl)benzoate) to isolate steric contributions.
- DFT Calculations : Model transition states to predict regioselectivity in substitutions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. Use SHELX software for structure refinement .
- ¹H/¹³C NMR : Identify ethyl ester protons (δ 1.3–4.3 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 329.0 (C₉H₈BrClO₄S).
- Elemental Analysis : Validate %C, %H, and %S to ±0.3% of theoretical values.
Q. Resolution Strategies :
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.
- Twinned Refinement : Use SHELXL for twinned crystals, applying HKLF5 format for intensity integration .
- Comparative Analysis : Cross-validate with computational models (e.g., Mercury CSD) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of sulfonyl chloride vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Segregate halogenated waste for incineration .
Q. Toxicity Data :
- Cytotoxicity : Ethyl benzoate analogs show cytotoxicity in Hep-2 cells (IC₅₀ ~50 µM), warranting careful exposure limits .
Advanced: What strategies optimize the compound’s stability during long-term storage?
Answer:
- Moisture Control : Store under argon in sealed vials with molecular sieves (3Å).
- Temperature : –20°C to prevent hydrolysis of the sulfonyl chloride group.
- Light Sensitivity : Amber glass vials to avoid photodegradation of the bromine-carbon bond.
Q. Stability Testing :
- HPLC Purity Checks : Monitor degradation monthly (C18 column, 70:30 MeOH:H₂O).
- Karl Fischer Titration : Ensure water content <0.1% .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., carbonic anhydrase, which interacts with sulfonamides).
- ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability, suggesting moderate membrane permeability.
- Metabolic Pathways : GLORYx predicts potential glutathione conjugation at the sulfonyl chloride group .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Enzyme Inhibition : Acts as a sulfonylation agent to modify lysine residues in proteins.
- Prodrug Development : The ethyl ester enhances lipophilicity for cellular uptake, with subsequent hydrolysis releasing the active benzoic acid derivative.
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
